molecular formula C10H10O5 B1212065 6-Formyl-2,3-dimethoxybenzoic acid CAS No. 519-05-1

6-Formyl-2,3-dimethoxybenzoic acid

Cat. No.: B1212065
CAS No.: 519-05-1
M. Wt: 210.18 g/mol
InChI Key: HVXXOIGTXJOVON-UHFFFAOYSA-N
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Description

6-Formyl-2,3-dimethoxybenzoic acid is an organic compound with the molecular formula C10H10O5 It is characterized by the presence of a formyl group and two methoxy groups attached to a benzoic acid core

Scientific Research Applications

6-Formyl-2,3-dimethoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving formyl groups and methoxy groups.

    Industry: Used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Safety and Hazards

The safety data sheet for “6-Formyl-2,3-dimethoxybenzoic acid” indicates that it may cause skin irritation, serious eye irritation, and may have effects on the respiratory system . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Formyl-2,3-dimethoxybenzoic acid typically involves the formylation of 2,3-dimethoxybenzoic acid. One common method is the Vilsmeier-Haack reaction, where 2,3-dimethoxybenzoic acid is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Formyl-2,3-dimethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: 2,3-Dimethoxyterephthalic acid.

    Reduction: 6-Hydroxymethyl-2,3-dimethoxybenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-Formyl-2,3-dimethoxybenzoic acid depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid group through the transfer of electrons and the addition of oxygen atoms. In reduction reactions, the formyl group is converted to a hydroxymethyl group through the addition of hydrogen atoms. The molecular targets and pathways involved vary depending on the specific reaction and the reagents used.

Comparison with Similar Compounds

  • 2-Formylbenzoic acid
  • 3-Formylbenzoic acid
  • 4-Formylbenzoic acid
  • 2,3-Dimethoxybenzoic acid
  • 2,4-Dimethoxybenzoic acid

Comparison: 6-Formyl-2,3-dimethoxybenzoic acid is unique due to the presence of both formyl and methoxy groups on the benzoic acid core. This combination of functional groups allows for a diverse range of chemical reactions and potential applications. In comparison, other formylbenzoic acids may lack the methoxy groups, limiting their reactivity and versatility. Similarly, other dimethoxybenzoic acids may lack the formyl group, reducing their potential for certain chemical transformations.

Properties

IUPAC Name

6-formyl-2,3-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-7-4-3-6(5-11)8(10(12)13)9(7)15-2/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXXOIGTXJOVON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870580
Record name Opianic acid
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Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519-05-1
Record name 6-Formyl-2,3-dimethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519-05-1
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Record name Opianic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Opianic acid
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Record name Opianic acid
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Record name 5,6-dimethoxyphthalaldehydic acid
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Record name OPIANIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Opianic acid, also known as 6-formyl-2,3-dimethoxybenzoic acid, has the molecular formula C10H10O5 and a molecular weight of 210.18 g/mol. [, , ]

A: NMR spectroscopy is particularly useful in distinguishing between the open-chain and lactol forms of opianic acid. The aldehyde proton of the open form appears in the low field region of the NMR spectrum, while the lactol proton appears in the intermediate field. [] Additionally, the formation of cyclic acetyl derivatives of opianic acid results in a distinct lactol peak in the NMR spectrum. [] Infrared (IR) spectroscopy can also provide insights into the structure of opianic acid, particularly regarding its existence in cyclic or open-chain forms in the solid state. []

A: In water, opianic acid exists as an equilibrium mixture of approximately 30% lactol form (Ia) and 70% open-chain form (IIa). [] This equilibrium influences the acidity of the carboxyl group. []

A: This treatment leads to the evolution of methyl chloride or iodide and the formation of methyl nor-opianic acid (C9H8O5). This reaction effectively removes one methyl group from the opianic acid molecule. []

A: Opianic acid reacts with various hydrazines to yield either hydrazone or phthalazinone derivatives. The specific product formed depends on the electronic properties of the substituent attached to the hydrazine molecule. []

ANone: Yes, opianic acid can be involved in several cyclization reactions. For example:

  • Oxidative cyclization of opianic acid aroylhydrazones with iodine and yellow mercuric oxide produces 1,3,4-oxadiazole derivatives. []
  • Heating opianic acid aroylhydrazones with acetic anhydride leads to the formation of 1,3,4-oxadiazoline derivatives through a condensative cyclization process. []
  • Opianic acid can undergo a one-pot, microwave-assisted cyclization reaction with substituted hydrazines in the presence of a solid acid catalyst like montmorillonite K-10, yielding phthalazinones. [, ]

ANone: Opianic acid serves as a key intermediate in the synthesis of various compounds, including:

  • Papaverine: A naturally occurring alkaloid with antispasmodic properties. []
  • Gladiolic acid: An antifungal compound produced by Penicillium gladioli. []
  • Saluzide: A medication used in the treatment of tuberculosis. []
  • Acridone alkaloids: Nitrogen-containing heterocyclic compounds with diverse biological activities. []
  • Benzimidazole derivatives: A class of heterocyclic compounds with a wide range of pharmaceutical applications. [, ]
  • Isoindolo[2,1-a][1,2,4]triazino[2,3-c]quinazoline derivatives: Compounds with potential anticancer and FGFR1 inhibitory activity. []
  • 2,3-dihydro-1H-isoindolone derivatives: Compounds with potential biological activities. []

A: While opianic acid itself may not be the primary bioactive molecule, its derivatives, like gladiolic acid, demonstrate significant biological activity. []

A: Gladiolic acid acts as a potent inhibitor of electron transport and oxidative phosphorylation in the mitochondria of fungi and plants. [] Its ortho-diformyl group is thought to be crucial for this inhibitory activity. []

ANone: Gladiolic acid likely disrupts mitochondrial function through:

  • Cross-linking of amino groups: The highly reactive ortho-diformyl group of gladiolic acid can cross-link amino groups on membrane polypeptides, potentially interfering with the electron transport chain. []
  • Monofunctional reactions with amino groups: Gladiolic acid can also react with free amino groups essential for enzyme function, including those on cytochrome c. []

ANone: Opianic acid can be synthesized through various methods, including:

  • Oxidation of meconin: Meconin, a naturally occurring lactone, can be oxidized to yield opianic acid. [, ]
  • Oxidation of hydrastine or narcotine: These alkaloids can be oxidized to produce opianic acid. []
  • Synthesis from m-meconin: m-Opianic acid can be prepared in good yield from m-meconin. []
  • Synthesis from piperonylic acid: A new phthalide, 4:5-methylenedioxyphthalide, which can be used to synthesize opianic acid, has been obtained from piperonylic acid. []

A: Methyl nor-opianic acid represents an intermediate compound in the stepwise demethylation of opianic acid. [] Its formation highlights the reactivity of the methoxy groups in opianic acid and the potential for generating structural analogs.

ANone: While the provided abstracts do not delve into specific details regarding the stability and compatibility of opianic acid, it's important to consider the following:

  • Sensitivity to acids: The reaction of opianic acid with strong acids, like hydrochloric acid and hydroiodic acid, leading to demethylation suggests potential sensitivity to highly acidic conditions. []
  • Reactivity of the aldehyde group: The aldehyde group in opianic acid is known to participate in various reactions, such as condensations and cyclizations, indicating its reactivity and potential susceptibility to degradation under certain conditions. [, , ]

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